molecular formula C14H24N4O3S2 B2866762 5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 932918-86-0

5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2866762
CAS No.: 932918-86-0
M. Wt: 360.49
InChI Key: KBISCBOHEUHMAZ-UHFFFAOYSA-N
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Description

5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at position 3, a tetrahydrofuran-derived methyl group at position 4, and an ethylsulfonyl-piperidine moiety at position 3. This compound (CAS No. 932918-86-0) is commercially available with a purity of 97% and is primarily utilized in pharmaceutical and materials science research .

The synthesis of this compound likely follows established routes for 1,2,4-triazole derivatives, such as cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors, as seen in analogous compounds . Its characterization would involve techniques like $^1$H-NMR, LC-MS, and elemental analysis, consistent with methods for structurally related triazoles .

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S2/c1-2-23(19,20)17-7-3-5-11(9-17)13-15-16-14(22)18(13)10-12-6-4-8-21-12/h11-12H,2-10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBISCBOHEUHMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4H-1,2,4-triazole-3-thiol derivatives, which exhibit varied biological activities depending on substituents. Key structural analogues and their properties are summarized below:

Compound Name Substituents CAS No. Key Features Biological Activity/Applications References
Target Compound 5-(Ethylsulfonyl-piperidin-3-yl), 4-(tetrahydrofuran-2-yl-methyl) 932918-86-0 Sulfonyl and oxygen-rich substituents Research chemical; potential kinase or enzyme modulation (inferred from structural motifs)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(Pyrazolyl), 4-phenyl Not provided Pyrazole-phenyl hybrid Moderate antiradical activity (DPPH assay: ~40–50% scavenging at 100 μM)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 4-(Chlorophenyl), 5-(pyrrolyl) Not provided Chlorophenyl and pyrrole groups Predicted drug-like properties via molecular docking; comparable to known COX-2 inhibitors
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 5-(Pyridinyl), 3-(alkylsulfanyl) 32362-88-2 Pyridinyl and sulfanyl chains Synthesized via alkylation; potential antimicrobial applications
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(Chloro-trifluoromethyl-pyridinyl), 4-phenyl 339010-57-0 Halogenated pyridine and phenyl groups High commercial availability; agrochemical or pharmaceutical lead

Physicochemical Properties

  • Solubility : Oxygen-containing substituents (tetrahydrofuran, sulfonyl) in the target compound may improve aqueous solubility versus purely aromatic analogues (e.g., phenyl or chlorophenyl derivatives).
  • Stability : Sulfonyl groups enhance metabolic stability compared to thioether or alkylthio chains, as seen in 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives .

Biological Activity

5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 932918-86-0) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N4O3S2C_{14}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 360.5 g/mol. The structure includes a triazole ring, an ethylsulfonyl group, and a tetrahydrofuran moiety, which contribute to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate the activity of enzymes and receptors through binding interactions. The specific pathways affected depend on the biological context in which the compound is studied.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. For instance, derivatives of 1,2,4-triazole-3-thiol have shown varying degrees of antibacterial and antifungal activities. In preliminary assessments:

  • Antibacterial Activity : Some derivatives exhibited moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing limited activity against Gram-negative strains like Escherichia coli and Klebsiella species .
  • Antifungal Activity : The compound demonstrated moderate activity against Candida albicans, indicating its potential use in treating fungal infections .

Cytotoxicity Studies

Research involving similar triazole compounds has indicated significant cytotoxic effects against various cancer cell lines. For example:

  • A study reported that certain 1,2,4-triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . Although specific data for the target compound is limited, these findings suggest a promising avenue for further investigation into its anticancer properties.

Synthesis and Evaluation

A notable study synthesized various vanillic acid derivatives with a 1,2,4-triazole-3-thiol framework to evaluate their antimicrobial properties. The results indicated that while some compounds did not show significant antibacterial activity against certain pathogens, they did exhibit moderate antifungal effects . This highlights the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

Comparative studies involving related triazole compounds reveal that variations in functional groups can significantly influence biological outcomes. For instance:

CompoundAntimicrobial ActivityCytotoxicity (IC50)
5-(1-(Ethylsulfonyl)piperidin-3-yl)-4H-1,2,4-triazole-3-thiolModerate against S. aureusNot yet evaluated
5-(1-(Methylsulfonyl)piperidin-3-yl)-4H-1,2,4-triazole-3-thiolModerate against C. albicansIC50 = 43.4 μM (T47D)
5-(1-(Propylsulfonyl)piperidin-3-yl)-4H-1,2,4-triazole-3-thiolLimited against E. coliIC50 = 27.3 μM (T47D)

This table illustrates how structural differences can affect both antimicrobial and cytotoxic properties.

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